

(R)-PD 0325901CL solubility in DMSO and other solvents

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Compound of Interest

Compound Name: (R)-PD 0325901CL

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Application Notes and Protocols: (R)-PD 0325901

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-PD 0325901, also known as Mirdametinib, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK kinases).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various human tumors, making it a significant target for cancer therapy.[3][4] PD 0325901 is a second-generation MEK inhibitor, developed as a derivative of CI-1040, exhibiting improved potency and pharmaceutical properties.[5][6] It has been shown to inhibit the phosphorylation of ERK1/2, leading to cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells.[7][8][9] This orally bioavailable compound is widely used in cancer research and has also found applications in stem cell biology, where it helps sustain embryonic stem cell self-renewal.[10]

Solubility Data

The solubility of (R)-PD 0325901 in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the quantitative solubility data from multiple sources. It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce it.[11]



Solvent	Concentration (mg/mL)	Concentration (mM)	Source(s)
DMSO	≥96 mg/mL	199.09 mM	[11]
≥56 mg/mL	116.14 mM	[12]	_
25 mg/mL	51.84 mM	[10]	_
≥24.1 mg/mL	>50 mM	[7][13]	_
20 mg/mL	41.48 mM	[6]	_
12.05 mg/mL	25 mM		_
Ethanol	96 mg/mL	199.09 mM	[11]
≥55.4 mg/mL	>114.89 mM	[7]	_
20 mg/mL	41.48 mM	[10]	_
Water	Insoluble	Insoluble	[3][7][11]
DMF	25 mg/mL	51.84 mM	[10]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL	4.31 mM	[12]
10% DMSO + 90% (20% SBE-β-CD in saline)	≥ 2.08 mg/mL	4.31 mM	[12]

Molecular Weight of (R)-PD 0325901: 482.19 g/mol [6][7][10]

Experimental Protocols

Protocol 1: Preparation of (R)-PD 0325901 Stock Solution

This protocol describes the preparation of a concentrated stock solution of (R)-PD 0325901 in DMSO, which is the most common solvent for this compound.

Materials:



- (R)-PD 0325901 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Methodology:

- Calculate Required Mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (mg) = 0.010 mol/L × 0.001 L × 482.19 g/mol × 1000 mg/g = 4.82 mg
- Weighing: Carefully weigh the calculated amount of (R)-PD 0325901 powder and place it into a sterile vial.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
- Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes and/or brief sonication can aid dissolution.[6][7] Visually inspect the solution to ensure there are no visible particulates.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles.[2] Store the aliquots at -20°C for long-term storage (months) or at 4°C for shortterm use (days to weeks).[3][6] Stock solutions are reported to be stable for up to 2 years at -20°C.[6]

Note: For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[6]

Protocol 2: In Vitro Cell Proliferation Assay (MTT-based)



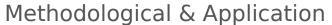
This protocol outlines a method to determine the 50% growth inhibition (GI50) of (R)-PD 0325901 on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., M14 melanoma cells)[7]
- Complete cell culture medium
- (R)-PD 0325901 DMSO stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Microplate reader

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of the (R)-PD 0325901 stock solution in complete medium. Remove the medium from the wells and add 100 μL of the diluted compound solutions (in triplicate). Include wells with medium and DMSO only as a vehicle control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[7]
- MTT Addition: After incubation, add 20 μL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.



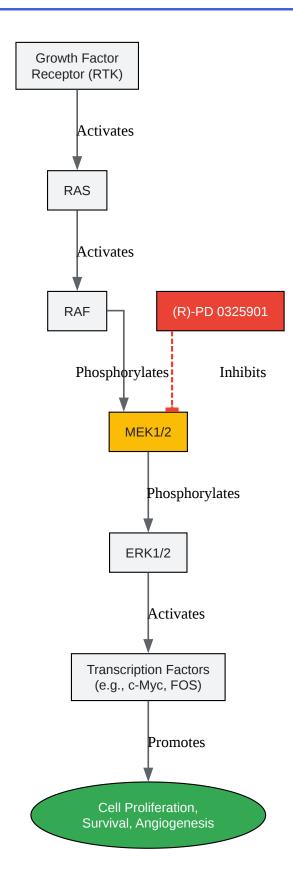




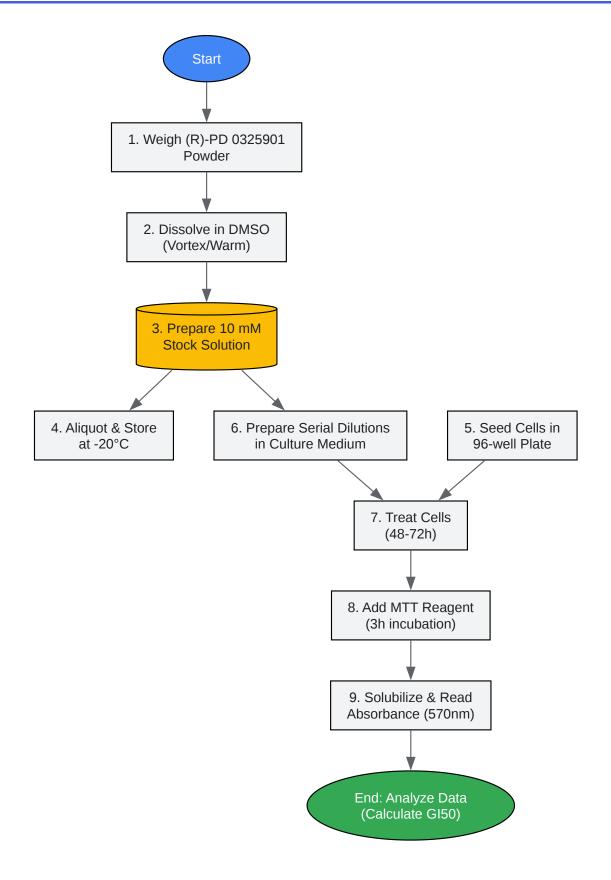
- Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 μL of DMSO to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [12]
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Visualizations Signaling Pathway Diagram









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